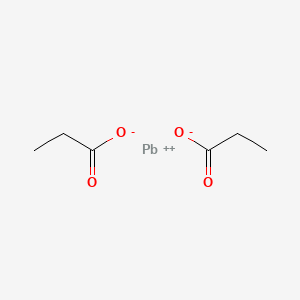
Lead dipropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead dipropionate is an organometallic compound consisting of lead and propionic acid It is a lead salt of propionic acid, and its chemical formula is Pb(C3H5O2)2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lead dipropionate can be synthesized through the reaction of lead(II) oxide or lead(II) carbonate with propionic acid. The reaction typically involves heating the lead compound with propionic acid under controlled conditions to form this compound and water as a byproduct.
Industrial Production Methods
In industrial settings, this compound is produced by reacting lead(II) acetate with propionic acid. The reaction is carried out in a solvent such as ethanol or water, and the product is purified through recrystallization. The reaction conditions, including temperature and concentration, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Lead dipropionate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead(II) oxide and other lead compounds.
Reduction: It can be reduced to elemental lead under specific conditions.
Substitution: this compound can participate in substitution reactions where the propionate groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide can be used.
Substitution: Reagents like halides or other carboxylic acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Lead(II) oxide (PbO) and lead(IV) oxide (PbO2).
Reduction: Elemental lead (Pb).
Substitution: Lead salts of other carboxylic acids or halides.
Aplicaciones Científicas De Investigación
Lead dipropionate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other lead compounds and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential effects on biological systems, including its toxicity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of lead-based drugs.
Industry: It is used in the production of lead-based materials and as an additive in certain industrial processes.
Mecanismo De Acción
The mechanism of action of lead dipropionate involves its interaction with biological molecules and cellular components. Lead ions can bind to proteins, enzymes, and nucleic acids, disrupting their normal function. This can lead to various toxic effects, including inhibition of enzyme activity, disruption of cellular signaling pathways, and induction of oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
Lead acetate: Another lead salt of a carboxylic acid, used in similar applications.
Lead nitrate: A lead salt of nitric acid, commonly used in industrial processes.
Lead carbonate: Used as a precursor for other lead compounds and in industrial applications.
Uniqueness of Lead Dipropionate
This compound is unique due to its specific chemical structure and properties. It has distinct reactivity compared to other lead compounds, making it suitable for specific applications in research and industry. Its solubility in organic solvents and its ability to form stable complexes with other molecules further enhance its utility.
Propiedades
Número CAS |
814-70-0 |
|---|---|
Fórmula molecular |
C6H10O4Pb |
Peso molecular |
353 g/mol |
Nombre IUPAC |
lead(2+);propanoate |
InChI |
InChI=1S/2C3H6O2.Pb/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2 |
Clave InChI |
FYDIWJWWROEQCB-UHFFFAOYSA-L |
SMILES canónico |
CCC(=O)[O-].CCC(=O)[O-].[Pb+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Oxa-5-thia-9-aza-spiro[5.6]dodecane, hydrochloride](/img/structure/B13794759.png)
![1-methyl-2-[(E)-2-phenylethenyl]-2H-pyridine](/img/structure/B13794772.png)
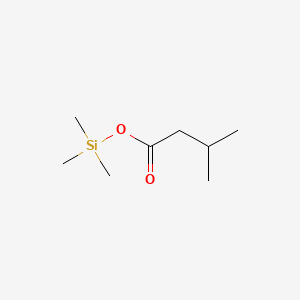

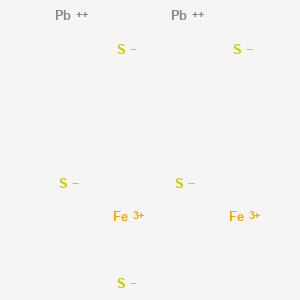

![Bicyclo[2.2.1]heptane-2,6-diamine](/img/structure/B13794802.png)
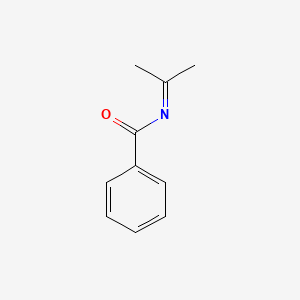
![4,4,5-Trimethyl-6,8-dioxa-3-thiabicyclo[3.2.1]octane](/img/structure/B13794815.png)
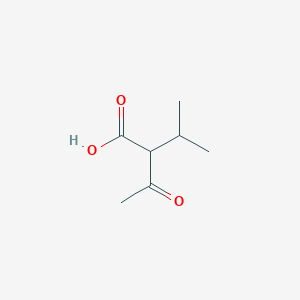
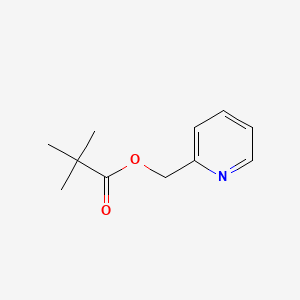
![methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B13794832.png)
